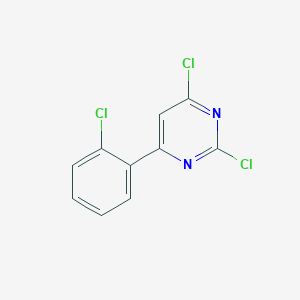

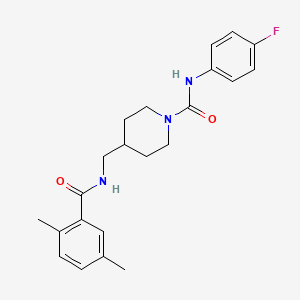

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine

Descripción general

Descripción

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is a chemical compound . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine, focusing on six unique fields:

Pharmaceutical Development

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a key building block in the development of drugs with antibacterial, antifungal, and antiviral properties . The compound’s ability to form stable derivatives enhances its utility in creating effective therapeutic agents.

Agricultural Chemistry

In agricultural chemistry, 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is used in the synthesis of herbicides and pesticides. Its derivatives exhibit strong herbicidal activity, making it an essential component in the formulation of products that protect crops from weeds and pests . This application helps in improving crop yields and ensuring food security.

Material Science

This compound is also utilized in material science for the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their stability and performance. These materials can be used in various industrial applications, including coatings, adhesives, and electronic components .

Organic Synthesis

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine serves as a crucial reagent in organic synthesis. It is employed in the preparation of complex organic molecules through nucleophilic substitution reactions. This makes it a valuable tool for chemists working on the synthesis of new compounds for research and industrial purposes .

Biological Research

In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological targets. Its derivatives can act as ligands for various receptors, providing insights into the mechanisms of action of different biological processes. This research is essential for the development of new therapeutic strategies and understanding disease pathways .

Environmental Science

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is also applied in environmental science for the development of sensors and detection systems. Its chemical properties make it suitable for detecting pollutants and other hazardous substances in the environment. This application is crucial for monitoring and managing environmental health and safety .

Propiedades

IUPAC Name |

2,4-dichloro-6-(2-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMKTVLUOJPZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)

![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)